2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a furochromene core with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material. The reaction proceeds through a series of steps including methylation and cyclization to form the furochromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structure suggests potential pharmacological applications, and it has been investigated for its therapeutic potential.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-7H-furo[2,3-g]chromen-7-one: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
9-Phenyl-7H-furo[2,3-f]chromen-7-one: Another analog with a different arrangement of the furochromene core.
Uniqueness
2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of three methyl groups and a phenyl ring differentiates it from other furochromenes, making it a valuable compound for research and application .
Properties
Molecular Formula |
C20H16O3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2,5,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O3/c1-11-9-17(21)23-19-12(2)20-16(10-15(11)19)18(13(3)22-20)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
CZELABGDACOIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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